2,6-Dichloroaniline-3,4,5-D3
Overview
Description
2,6-Dichloroaniline-3,4,5-D3 is a deuterated derivative of 2,6-dichloroaniline, an organic compound with the formula C6H3Cl2(NH2). This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 4, and 5 positions on the aniline ring. It is a colorless or white solid and is one of several isomers of dichloroaniline .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloroaniline-3,4,5-D3 can be synthesized through the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can also be prepared by halogenation of sulfanilamide followed by desulfonation . The process involves the use of concentrated hydrochloric acid and hydrogen peroxide for chlorination, followed by sulfuric acid for desulfonation .
Industrial Production Methods
Industrial production of 2,6-dichloroaniline typically involves the catalytic hydrogenation of 2,6-dichloronitrobenzene. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroaniline-3,4,5-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it back to its parent aniline compound.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro compounds, parent aniline derivatives, and substituted aniline compounds .
Scientific Research Applications
2,6-Dichloroaniline-3,4,5-D3 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and herbicides.
Biology: It serves as a marker for studying the metabolism of chlorinated anilines in biological systems.
Medicine: Derivatives of this compound, such as clonidine and diclofenac, are used in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloroaniline-3,4,5-D3 involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,6-Dichloroaniline-3,4,5-D3 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it valuable for specific applications in research and industry where isotopic labeling is required .
Properties
IUPAC Name |
2,6-dichloro-3,4,5-trideuterioaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFXJULNGEPOI-CBYSEHNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)N)Cl)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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